molecular formula C21H19F2N3O2S B2876412 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1209697-54-0

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2876412
CAS No.: 1209697-54-0
M. Wt: 415.46
InChI Key: LVEKVQAQCQDHAO-UHFFFAOYSA-N
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Description

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that features a unique combination of functional groups, including oxadiazole, piperidine, and thioether. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Fluorophenyl)piperidin-1-yl)ethanone
  • 1-(4-(4-Fluorophenyl)sulfonylpiperazine-1-carbonyl)piperidin-1-yl]ethanone

Uniqueness

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group and therefore exhibit different reactivity and biological activity.

Properties

IUPAC Name

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2S/c22-16-3-1-14(2-4-16)20-24-25-21(28-20)15-9-11-26(12-10-15)19(27)13-29-18-7-5-17(23)6-8-18/h1-8,15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEKVQAQCQDHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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